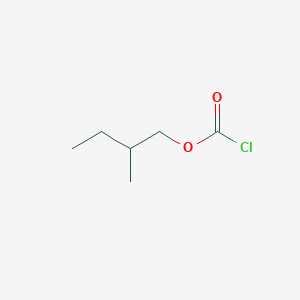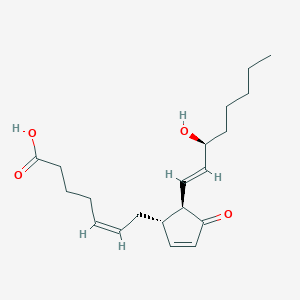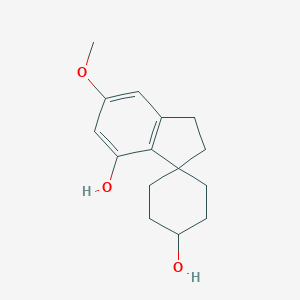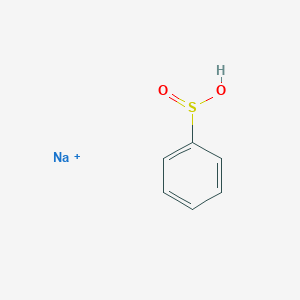
Cloroformiato de 2-metilbutilo
Descripción general
Descripción
2-Methylbutyl chloroformate is a chemical compound that is widely used in the field of organic chemistry. It is an important reagent that is used for the synthesis of various organic compounds. This compound is also known as tert-pentyl chloroformate and is represented by the chemical formula C6H11ClO2.
Aplicaciones Científicas De Investigación
Síntesis Química
El cloroformiato de 2-metilbutilo se utiliza en la síntesis química . Es un reactivo versátil que puede participar en diversas reacciones para formar diferentes productos. Su reactividad se debe a la presencia del grupo cloroformiato, que puede reaccionar con nucleófilos para formar ésteres o sufrir reacciones de sustitución.
Preparación de Ureas Simétricas
Este compuesto se ha utilizado en la preparación de ureas simétricas . Estas ureas tienen aplicaciones patentadas de control herbicida contra ciertas malezas, hongos y bacterias .
Formulaciones Farmacéuticas
El interés en la utilidad sintética de tales ésteres alquinílicos y arílicos se ve reforzado por su uso creciente en formulaciones farmacéuticas . Esto se debe probablemente a la capacidad del compuesto para formar derivados estables y biológicamente activos.
Estudios de Solvólisis
El this compound se ha utilizado en estudios de solvólisis . Estos estudios implican la reacción del compuesto con un solvente, que actúa como nucleófilo. Las velocidades de estas reacciones se pueden analizar utilizando la ecuación de Grunwald-Winstein, un tipo de relación lineal de energía libre .
Estudios Mecanísticos
Este compuesto se ha utilizado para dilucidar mecanismos de reacción . Por ejemplo, se ha utilizado para estudiar los mecanismos de reacción de un éster de cloroformiato de γ-metil-β-alquinilo y un éster de cloroformiato de arilo orto-sustituido .
Mecanismo De Acción
Target of Action
Chloroformates in general are known to be reactive compounds possessing both acid chloride and alkyl substituents .
Mode of Action
2-Methylbutyl chloroformate is a chloroformate that can be used as an intramolecular or intermolecular electrophile for the synthesis of ketones, esters, amides, and lactones . It can also be used to convert alkyl halides into corresponding chloroformates .
Biochemical Pathways
The chloroformates, including 2-Methylbutyl chloroformate, are soluble in organic solvents and hydrolyze in water . The hydrolysis products of the chloroformates are an alcohol (ROH), carbon dioxide, and hydrogen chloride .
Pharmacokinetics
It’s known that chloroformates hydrolyze in water , which could potentially affect their bioavailability.
Result of Action
Chloroformates in general are known to cause irritation and respiratory effects in short-term repeated-exposure studies .
Action Environment
2-Methylbutyl chloroformate is stored in an inert atmosphere at room temperature . Environmental factors such as temperature and the presence of water (due to its hydrolytic nature) could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Direcciones Futuras
Chloroformates, including 2-Methylbutyl Chloroformate, are used as reagents in organic chemistry . They are also popular in the field of chromatography as derivatization agents . They convert polar compounds into less polar, more volatile derivatives . This allows for the relatively simple transformation of a large array of metabolites for analysis by gas chromatography/mass spectrometry .
Propiedades
IUPAC Name |
2-methylbutyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-3-5(2)4-9-6(7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNLOOJFAVAAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the thermal decomposition of 2-methylbutyl chloroformate?
A1: The thermal decomposition of 2-methylbutyl chloroformate is intriguing because it doesn't solely follow a simple elimination pathway. While some 3-methylbut-1-ene is formed, indicating elimination, a significant portion of the reaction proceeds through a less common 1,3-hydride shift. [] This shift results in the formation of 2-chloro-3-methylbutane. The presence of trans-1,2-dimethylcyclopropane among the products further suggests the involvement of a protonated cyclopropane intermediate in this rearrangement. [] This provides valuable insight into the potential for complex rearrangements during the thermal decomposition of such compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















